1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol can be synthesized through several methods. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with hydrazine hydrate to form 2,3-dichlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,3-dichlorophenyl)-1H-pyrazol-4-one.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted pyrazoles with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: A related compound with similar structural features but different biological activities.
2,3-Dichlorophenylhydrazine: An intermediate in the synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol with distinct chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7-2-1-3-8(9(7)11)13-5-6(14)4-12-13/h1-5,14H |
InChI Key |
QQSXQEFMWDBZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.